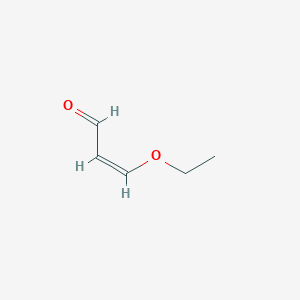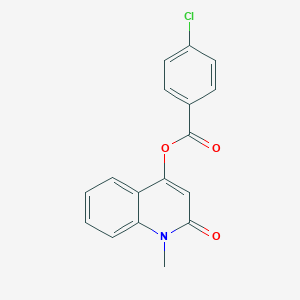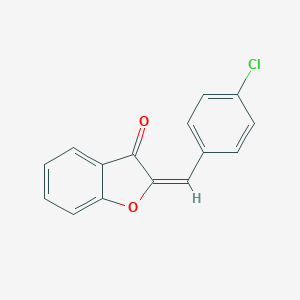![molecular formula C16H19NOS B232259 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol](/img/structure/B232259.png)
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol, also known as DMTS, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenolic compounds and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol in various therapeutic applications is not fully understood. However, it is believed to be related to its ability to interact with cellular signaling pathways and enzymes. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis in cancer cells. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their DNA and RNA synthesis. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and blocking the activation of NF-κB. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress by activating the Nrf2/ARE pathway.
Vorteile Und Einschränkungen Für Laborexperimente
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, ability to induce apoptosis in cancer cells, and antioxidant properties. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol. One area of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to elucidate its mechanism of action and identify potential drug targets.
Synthesemethoden
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol can be synthesized through various methods, including the reaction of 2-(dimethylamino)ethylthiol with 3-bromophenol in the presence of a base, or the reaction of 3-bromoanisole with 2-(dimethylamino)ethanethiol in the presence of a base. Both methods yield 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol as a white crystalline solid with a melting point of 114-116°C.
Wissenschaftliche Forschungsanwendungen
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to have broad-spectrum antimicrobial activity against various bacteria and fungi. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress.
Eigenschaften
Molekularformel |
C16H19NOS |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
3-[2-[1-(dimethylamino)ethyl]phenyl]sulfanylphenol |
InChI |
InChI=1S/C16H19NOS/c1-12(17(2)3)15-9-4-5-10-16(15)19-14-8-6-7-13(18)11-14/h4-12,18H,1-3H3 |
InChI-Schlüssel |
ZPDYJDPGMUVFQU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1SC2=CC=CC(=C2)O)N(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1SC2=CC=CC(=C2)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)

![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)









![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)
